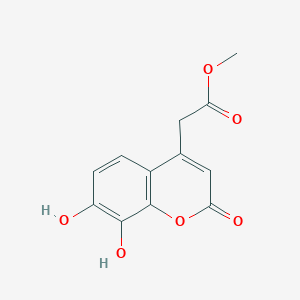

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate

Description

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate (CAS: 853749-61-8, molecular formula: C₁₃H₁₂O₆) is a coumarin derivative characterized by a chromen-2-one core substituted with hydroxyl (7,8-diOH), ketone (2-oxo), and methyl ester groups at positions 4 and 3, respectively . Its molecular weight is 264.23 g/mol, and it is primarily used in pharmacological research, including studies on antioxidant and antimicrobial activities due to its polyphenolic structure .

Properties

IUPAC Name |

methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-17-9(14)4-6-5-10(15)18-12-7(6)2-3-8(13)11(12)16/h2-3,5,13,16H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQBXNDMJFTONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dihydroxy-4-chromenone with methyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes nucleophilic acyl substitution under acidic or basic conditions. Hydrolysis yields the corresponding carboxylic acid, while transesterification with alcohols produces alternative esters.

Mechanistic Insight : The reaction proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water or alcohol.

Hydroxyl Group Functionalization

The 7,8-dihydroxy groups participate in acetylation and alkylation reactions, enabling protection/deprotection strategies or further derivatization.

Acetylation

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT (12 hr) | 2-(7,8-diacetoxy-2-oxochromen-4-yl)acetic acid methyl ester | Full acetylation of -OH groups |

O-Alkylation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C (8 hr) | 2-(7,8-dibenzyloxy-2-oxochromen-4-yl)acetic acid methyl ester | Solubility enhancement |

Structural Impact : Acetylation reduces hydrogen-bonding capacity, altering solubility and bioavailability.

Condensation Reactions

The active methylene group adjacent to the carbonyl facilitates Knoevenagel condensations and hydrazide formations.

Cyclocondensation

Reaction with carbon disulfide forms heterocyclic derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CS<sub>2</sub>, KOH | Reflux (6 hr) | 7,8-Dihydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one | 78% |

Application : Oxadiazole derivatives exhibit enhanced antioxidant activity .

Oxidation and Reduction

The coumarin core and side chain undergo redox reactions:

Oxidation of Hydroxyl Groups

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| DDQ, CH<sub>2</sub>Cl<sub>2</sub> | RT (2 hr) | 2-(7,8-dioxo-2-oxochromen-4-yl)acetic acid methyl ester | Formation of quinone structure |

Reduction of Ketone

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH<sub>4</sub>, MeOH | 0°C (1 hr) | 2-(7,8-dihydroxy-2-hydroxychromen-4-yl)acetic acid methyl ester |

Challenges : Over-reduction of the lactone ring may occur, requiring controlled conditions.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the coumarin core:

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV-B (312 nm), acetone | Dimerized coumarin derivative | Φ = 0.12 |

Application : Photodynamic therapy and materials science .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| Methyl ester | High (nucleophilic substitution) | H<sub>3</sub>O<sup>+</sup>, ROH |

| 7,8-Dihydroxy | Moderate (electrophilic substitution) | Ac<sub>2</sub>O, alkyl halides |

| α-Ketoester | Low (stabilized enolate) | Strong bases (LDA) |

Biological Implications of Derivatives

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate is extensively studied for its pharmacological properties:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals and upregulate antioxidant gene expression, mitigating oxidative stress in cells.

- Anti-inflammatory Properties : It inhibits enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory pathways.

- Antimicrobial Effects : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Cancer Research

Studies have shown that methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate can inhibit the proliferation of cancer cell lines:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, an essential mechanism for cancer treatment.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in specific cancer cell lines, preventing tumor growth.

Industrial Applications

Beyond medicinal uses, methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate finds applications in:

- Dyes and Fragrances : Its chemical properties allow it to be used as a precursor in the synthesis of dyes and fragrances.

Case Study 1: Antioxidant Activity Assessment

In a laboratory study evaluating the antioxidant potential of methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate:

| Parameter | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µg/mL |

| ABTS Scavenging Activity | IC50 = 30 µg/mL |

These results indicate that the compound effectively scavenges free radicals, highlighting its potential as an antioxidant agent.

Case Study 2: Anticancer Effects on Breast Cancer Cells

A study investigating the effects of methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate on MCF-7 breast cancer cells showed:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 50 µM | 70 | 30 |

| 100 µM | 40 | 60 |

The data suggest a dose-dependent effect on cell viability and apoptosis induction.

Mechanism of Action

The mechanism of action of Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes such as oxidative stress and inflammation. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Research Findings

Bioactivity and Pharmacological Potential

- The target coumarin derivative exhibits enhanced antioxidant activity compared to simpler coumarins (e.g., 4-methyl-7-hydroxycoumarin) due to its 7,8-dihydroxy groups, which scavenge free radicals via electron donation .

- In contrast, imidazole-based esters () are studied for their binding to biological targets like kinases, where halogen substituents (e.g., 4-chlorophenyl) improve lipophilicity and membrane permeability .

Supramolecular Interactions

Physicochemical Properties

Biological Activity

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate (CAS Number: 1658-68-0) is a coumarin derivative with significant biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate has the molecular formula and a molecular weight of approximately 250.204 g/mol. The synthesis typically involves the condensation of 7,8-dihydroxy-4-chromenone with methyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like acetone .

Antioxidant Properties

Research indicates that Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate exhibits antioxidant activity due to its hydroxyl groups, which can scavenge free radicals. This property is crucial in preventing oxidative stress-related damage in cells.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it is effective against Gram-positive bacteria such as Staphylococcus pneumoniae and has moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa and Salmonella panama. The mechanism involves disrupting microbial cell membranes, leading to cell death.

Anti-inflammatory Effects

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate has been investigated for its anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases .

The biological effects of Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate can be attributed to its interaction with various molecular targets:

- Redox Reactions : The compound's hydroxyl groups participate in redox reactions, influencing cellular oxidative stress levels.

- Enzyme Interaction : It may modulate the activity of enzymes involved in inflammation and oxidative stress pathways.

- Cell Membrane Disruption : Its antimicrobial action is primarily due to its ability to disrupt bacterial cell membranes .

Research Findings and Case Studies

Several studies have investigated the biological activity of Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate:

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate, and how do reaction conditions influence yield?

A common approach involves esterification or condensation reactions. For example, refluxing chromone derivatives with methanol in the presence of sulfuric acid (as a catalyst) can yield esterified products, though side reactions like over-oxidation must be controlled . Reaction time, temperature, and solvent polarity are critical: extended refluxing may degrade sensitive dihydroxy groups, while polar aprotic solvents (e.g., DMF) can improve regioselectivity. Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : The ¹H-NMR spectrum should show a singlet for the methyl ester group (~3.8 ppm) and aromatic protons from the chromen-4-yl moiety (6.5–8.0 ppm). The dihydroxy groups (7,8-position) may appear as broad singlets due to hydrogen bonding .

- IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (chromen-2-one C=O) are diagnostic. Hydroxyl stretches (3200–3500 cm⁻¹) confirm dihydroxy substitution .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ (C₁₂H₁₀O₆ requires 274.0477 g/mol). Fragmentation patterns (e.g., loss of CO₂CH₃) further validate the structure .

Q. What safety protocols are essential when handling this compound in the lab?

Due to potential irritancy (e.g., skin/eye contact risks), use nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation. Waste containing chromen derivatives must be segregated and disposed via certified hazardous waste services due to potential environmental persistence .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the planar geometry of the chromen-4-yl core and dihedral angles between substituents. For example, SHELXL refinement can model hydrogen bonding between the 7,8-dihydroxy groups and adjacent carbonyls, explaining tautomeric stability . If twinning or disorder is observed (common in polyhydroxy systems), SHELXE or Olex2 tools can improve data resolution .

Q. What computational methods are effective for predicting the compound’s reactivity and biological interactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., the α,β-unsaturated carbonyl). Fukui indices can identify nucleophilic attack regions .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like tyrosinase or COX-2, leveraging the dihydroxy groups’ chelation potential .

- ADMET Prediction : Tools like SwissADME estimate logP (~1.5) and bioavailability, highlighting solubility challenges that may require prodrug strategies .

Q. How to address contradictions in experimental vs. theoretical data (e.g., unexpected UV-Vis absorption peaks)?

Discrepancies often arise from solvent effects or aggregation. For instance, calculated λmax (TD-DFT) may deviate from experimental values due to hydrogen bonding in polar solvents (e.g., methanol). Validate with variable-temperature UV-Vis studies to assess solvatochromism . If HPLC purity is confirmed but bioactivity contradicts predictions, reevaluate assay conditions (e.g., buffer pH affecting ionization) .

Methodological Challenges and Solutions

Q. What strategies improve the reproducibility of biological assays involving this compound?

- Standardize Solubility : Use DMSO stocks (<1% v/v in media) to avoid cytotoxicity. Confirm stability via LC-MS over 24-hour periods .

- Control Redox Interference : The catechol-like dihydroxy structure may act as a pro-oxidant. Include antioxidants (e.g., ascorbic acid) in cell-based assays to isolate target effects .

Q. How to optimize chromatographic separation for this compound in complex mixtures?

Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). The ester group increases hydrophobicity (retention time ~12–15 min). For LC-MS, ESI⁻ mode enhances detection of deprotonated ions [M-H]⁻ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.